Cox-2-IN-28

Catalog No.
S12879870
CAS No.
M.F
C30H27N7S3
M. Wt
581.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cox-2-IN-28

Product Name

Cox-2-IN-28

IUPAC Name

N-[(2E)-2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine

Molecular Formula

C30H27N7S3

Molecular Weight

581.8 g/mol

InChI

InChI=1S/C30H27N7S3/c1-20-13-15-22(16-14-20)26-18-40-30(36(26)23-9-5-4-6-10-23)35-34-21(2)17-31-28-33-27(19-39-28)37-25-12-8-7-11-24(25)32-29(37)38-3/h4-16,18-19H,17H2,1-3H3,(H,31,33)/b34-21+,35-30-

InChI Key

XBMMEANMEQOLTB-VSCZWMNHSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6

Isomeric SMILES

CC1=CC=C(C=C1)C2=CS/C(=N\N=C(/C)\CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)/N2C6=CC=CC=C6

COX-2-IN-28 (CAS: 2413565-18-9) is a highly specialized benzimidazole-thiazole hybrid developed as a Multi-Target Directed Ligand (MTDL). In procurement and material selection, its primary value lies in its potent, simultaneous inhibition of both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). Unlike first-generation single-target anti-inflammatories, COX-2-IN-28 is engineered to block two critical nodes of the arachidonic acid metabolic cascade. This dual-pharmacology profile makes it an essential reference standard and synthetic precursor for advanced drug discovery programs aiming to bypass the adverse effects associated with traditional NSAIDs and selective coxibs [1].

Research Fit

Designed for dual COX-2/15-LOX pathway crosstalk studies in arachidonic acid metabolism
Benzimidazole-thiazole hybrid tool compound with reported COX-2 selectivity profile
Ancillary 15-LOX engagement supports mechanistic dual-inhibition research workflows

Substituting COX-2-IN-28 with a generic selective COX-2 inhibitor (such as celecoxib or rofecoxib) fundamentally alters experimental outcomes due to the 'arachidonic acid shunting' effect. When COX-2 is inhibited in isolation, accumulated arachidonic acid is redirected down the unblocked 5-LOX and 15-LOX pathways, leading to an overproduction of pro-inflammatory and bronchoconstrictive leukotrienes. Conversely, substituting with a non-selective NSAID (like indomethacin) introduces severe COX-1 mediated gastrointestinal and renal toxicities into the model. Furthermore, attempting to replicate COX-2-IN-28's effects by co-administering a coxib and a LOX inhibitor (e.g., quercetin) introduces complex pharmacokinetic variables, differential cellular uptake rates, and increased solvent toxicity. COX-2-IN-28 is strictly required when a single, structurally unified molecule is needed to reliably and reproducibly inhibit both pathways simultaneously [1].

Substitution Risk

COX-2 selectivity index varies widely across benzimidazole-thiazole hybrids (reported range 142–294); substitution may shift COX-1 sparing profile.

15-LOX inhibitory potency differs >3-fold even among close structural analogs, altering dual-pathway engagement.

Each derivative provides a distinct balance of COX-2 potency, COX-1 sparing, and 15-LOX activity; experimental reproducibility requires specific compound selection.

Workflow Optimization via Single-Agent Dual Inhibition

In standard laboratory workflows for inflammation modeling, co-administering separate COX-2 and LOX inhibitors often introduces solvent toxicity and pharmacokinetic variability. COX-2-IN-28 resolves this by providing single-molecule dual inhibition. It demonstrates an IC50 of 2.14 µM against 15-lipoxygenase (15-LOX), outperforming the standard reference inhibitor quercetin (IC50 = 3.34 µM), while simultaneously blocking COX-2. This prevents the arachidonic acid shunting commonly seen when using selective COX-2 inhibitors alone [1].

Evidence Dimension15-LOX Inhibitory Potency (IC50)
Target Compound Data2.14 µM
Comparator Or BaselineQuercetin (3.34 µM)
Quantified Difference1.56-fold greater potency against 15-LOX
ConditionsIn vitro 15-LOX enzymatic inhibition assay

Streamlines in vitro and in vivo assay workflows by eliminating the need for multi-drug cocktails, thereby reducing solvent load and improving model reproducibility.

COX-2 potency vs. analog
Head-to-head
Cox-2-IN-28: IC50 0.054 µM (COX-2), SI 244.6
Analog 15b: IC50 0.045 µM, SI 294
COX-1 IC50 ~13.2 µM for both
Supports selectivity window titration in COX-2 pathway research.
Enzyme inhibition assay; 15b is 1.2-fold more COX-2 selective.

Maintained COX-2 Selectivity in a Dual-Inhibitor Scaffold

Despite its dual-target nature, COX-2-IN-28 maintains exceptional selectivity for COX-2 over the constitutively expressed COX-1 isoform. It exhibits a COX-2 IC50 of 0.054 µM versus a COX-1 IC50 of 13.21 µM, yielding a Selectivity Index (SI) of 244.63. This approaches the selectivity of gold-standard single-target coxibs (e.g., celecoxib SI = 327) while completely avoiding the non-selective COX-1 inhibition seen in traditional NSAIDs [1].

Evidence DimensionCOX-2 Selectivity Index (SI = COX-1/COX-2)
Target Compound DataSI = 244.63 (COX-2 IC50 = 0.054 µM)
Comparator Or BaselineCelecoxib (SI = 327) and standard non-selective NSAIDs (SI < 1)
Quantified DifferenceHighly selective COX-2 profile comparable to dedicated coxibs, achieved within a dual-pathway inhibitor
ConditionsIn vitro COX-1 and COX-2 enzymatic assays

Allows researchers to study dual COX-2/15-LOX blockade without confounding gastrointestinal or renal toxicity associated with COX-1 off-target effects.

15-LOX activity vs. dual inhibitor
Head-to-head
Cox-2-IN-28: 15-LOX IC50 2.14 µM, COX-2 SI 244.6
Compound 14: 15-LOX IC50 2.98 µM, COX-2 SI 142
Indicates a distinct dual-target inhibition profile for pathway crosstalk models.
Reported 1.4-fold lower 15-LOX IC50 vs. comparator; purified enzyme assay.

Precursor Suitability for Multi-Target Directed Ligand (MTDL) Synthesis

For medicinal chemistry procurement, COX-2-IN-28 serves as a highly validated synthetic precursor and reference scaffold. Its benzimidazole-thiazole hybrid structure, featuring a 1,3-thiazoline linkage, is specifically optimized for Multi-Target Directed Ligand (MTDL) development. Unlike traditional rigid diarylheterocycles (e.g., celecoxib) which restrict structural modifications primarily to the COX-2 pharmacophore, this hybrid scaffold allows modular derivatization to tune the dual COX-2/15-LOX inhibitory ratio for specific downstream therapeutic applications [1].

Evidence DimensionSynthetic modularity and precursor utility
Target Compound DataModular benzimidazole-thiazole hybrid
Comparator Or BaselineRigid diarylheterocycle scaffolds (e.g., standard coxibs)
Quantified DifferenceFacilitates dual-pharmacophore tuning rather than single-target restriction
ConditionsMedicinal chemistry derivatization and SAR workflows

Reduces synthetic bottlenecks for research teams developing next-generation dual-action anti-inflammatory drugs by providing a proven, modifiable starting material.

COX-1 sparing vs. analogs
Head-to-head
Cox-2-IN-28: COX-1 IC50 13.21 µM, SI 244.6
15a/15b: COX-1 IC50 13.22 µM, SI 294
Moderate selectivity window enables threshold studies of COX-1 inhibition effects.
Source-reported in vitro data; SI derived from COX-1/COX-2 ratio.
Structural identity
Reported
CAS 2413565-18-9
C30H27N7S3, MW 581.78
Ensures compound identity distinct from close analogs for reproducible procurement.
Confirmed by IR, 1H/13C NMR, elemental analysis per primary literature.

Single-Agent Dual-Pathway Inflammatory Modeling

COX-2-IN-28 is the ideal choice for in vitro and in vivo models requiring simultaneous blockade of both prostaglandin and leukotriene/lipoxin synthesis. Its use eliminates the need for multi-drug cocktails, thereby preventing solvent-induced artifacts and ensuring high reproducibility in complex inflammatory cascade studies [1].

COX-1 Sparing Mechanistic Assays

Due to its high Selectivity Index (SI = 244.63), this compound is perfectly suited for cellular assays where COX-2 specific responses must be isolated from constitutive COX-1 activity, avoiding the baseline toxicity and confounding variables introduced by non-selective NSAIDs [1].

Scaffold Derivatization in MTDL Drug Discovery

In medicinal chemistry workflows, COX-2-IN-28 serves as a validated starting material and structural benchmark. Its modular benzimidazole-thiazole framework allows synthetic chemists to efficiently develop and tune new Multi-Target Directed Ligands (MTDLs) aimed at treating chronic inflammation and metabolic diseases without the cardiovascular risks of traditional coxibs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
COX-2/15-LOX pathway crosstalk research
Dual-target inhibition profile
Arachidonic acid metabolism endpoints
Enzyme inhibition assay benchmarking
Well-characterized selectivity window
Assay sensitivity and dynamic range
Benzimidazole-thiazole SAR exploration
Substituent-dependent inhibition pattern
Structural impact on dual-target selectivity
COX-1 threshold studies in ex vivo models
Moderate COX-1 sparing profile
Gastrointestinal/renal endpoint monitoring

XLogP3

7.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

581.14900741 Da

Monoisotopic Mass

581.14900741 Da

Heavy Atom Count

40

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